3-(5-Bromopyrimidin-2-yl)aniline
Overview
Description
3-(5-Bromopyrimidin-2-yl)aniline is a chemical compound with the molecular formula C10H8BrN3 It is a derivative of aniline, where the aniline ring is substituted with a bromopyrimidine group
Mechanism of Action
Mode of Action
Bromopyrimidines are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with their targets through covalent bonding, given the reactivity of the bromine atom .
Biochemical Pathways
Bromopyrimidines are often used in medicinal chemistry, suggesting that they may be involved in a variety of biochemical pathways depending on the specific targets they interact with .
Result of Action
As a bromopyrimidine derivative, it may exert its effects through the modification of target molecules, potentially leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-2-yl)aniline typically involves the reaction of 5-bromopyrimidine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyrimidine is reacted with aniline in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the aniline group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-(5-Bromopyrimidin-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials for organic electronics and other advanced technologies
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyrimidin-2-yl)aniline
- 3-(5-Fluoropyrimidin-2-yl)aniline
- 3-(5-Iodopyrimidin-2-yl)aniline
Uniqueness
3-(5-Bromopyrimidin-2-yl)aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogen-substituted analogs. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-5-13-10(14-6-8)7-2-1-3-9(12)4-7/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJGZLKYFDQWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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